BenchChemオンラインストアへようこそ!

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid

MptpA inhibition anti-tuberculosis virulence factor targeting

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (CAS 313701-77-8, PubChem CID is a substituted pyrrole-benzoic acid hybrid with molecular formula C13H13NO3 and molecular weight 231.25 g/mol. The compound bears a 2,5-dimethylpyrrole ring at the para position of the benzoic acid scaffold combined with a meta-hydroxy substituent.

Molecular Formula C13H13NO3
Molecular Weight 231.251
CAS No. 313701-77-8
Cat. No. B2834561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid
CAS313701-77-8
Molecular FormulaC13H13NO3
Molecular Weight231.251
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)O)C
InChIInChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)11-6-5-10(13(16)17)7-12(11)15/h3-7,15H,1-2H3,(H,16,17)
InChIKeyFLKQBGZANIUZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic Acid (CAS 313701-77-8): A Regioisomerically-Defined Fragment for Phosphatase and Kinase Probe Development


4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (CAS 313701-77-8, PubChem CID 776831) is a substituted pyrrole-benzoic acid hybrid with molecular formula C13H13NO3 and molecular weight 231.25 g/mol [1]. The compound bears a 2,5-dimethylpyrrole ring at the para position of the benzoic acid scaffold combined with a meta-hydroxy substituent. This specific regioisomeric arrangement places it within a class of 2,5-dimethylpyrrolyl benzoic acid derivatives that have been investigated both as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase A (MptpA)—a virulence factor essential for phagosome survival—and as antagonists of EphA4/EphA2 receptor tyrosine kinases [2][3]. Unlike many in-class analogs whose biological annotation is dominated by Eph receptor pharmacology, the primary published activity annotation for this specific isomer is MptpA inhibition, which has implications for anti-tuberculosis drug discovery and chemical probe selectivity profiling [2].

Why 2,5-Dimethylpyrrolyl Benzoic Acid Isomers Cannot Be Used Interchangeably for Target Engagement


The 2,5-dimethylpyrrolyl benzoic acid chemotype presents at least four regioisomeric variants differentiated by the relative positions of the pyrrolyl, hydroxyl, and carboxyl groups on the central benzene ring. Published data demonstrate that these isomers exhibit divergent target engagement profiles. The 2-hydroxy-4-(2,5-dimethyl-1-pyrrolyl)benzoic acid isomer (Compound 1 in Noberini et al.) inhibits EphA4-ephrin-A5 binding with an IC50 of 13 μM [1]. In contrast, the 3-hydroxy-4-(2,5-dimethylpyrrol-1-yl)benzoic acid isomer (CAS 313701-77-8) has its primary biological annotation as an MptpA inhibitor rather than an Eph antagonist [2]. Furthermore, SAR analysis in the Eph series showed that methylation of the phenolic hydroxyl (as in compound 7, a methyl ether of compound 4) abolished activity against ephrin-A5 while retaining KYL peptide-binding activity, underscoring that the free hydroxyl position is a critical determinant of target selectivity [1]. Substituting one isomer for another without verifying target engagement therefore risks both false-negative and false-positive results in phosphatase- and kinase-focused assays. Additionally, this chemotype has been flagged as a potential PAINS (Pan Assay Interference Substance) scaffold, meaning that isomer identity must be rigorously controlled to avoid confounding assay interference [3].

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic Acid: Comparator-Anchored Differentiation Evidence for Procurement Decision-Making


MptpA Target Annotation vs. EphA4-Selective 2-Hydroxy Isomer: Differential Primary Pharmacology

The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid (target compound, 3-OH isomer) is explicitly annotated in the Virulence Factor Database (VFDB) as an inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase A (MptpA/PtpA), which disrupts phagosome acidification and maturation [1]. This functional annotation derives from the primary screen described in Manger et al. (2005), where this compound was identified alongside several regioisomeric analogs as part of a fragment-based MptpA inhibitor discovery campaign [2]. In contrast, the 2-hydroxy regioisomer (2-hydroxy-4-(2,5-dimethyl-1-pyrrolyl)benzoic acid) is primarily characterized as an EphA4 receptor antagonist with an IC50 of 13 μM against ephrin-A5 binding and is not listed among the MptpA-active compounds in the same VFDB dataset [3]. This divergence in target annotation—MptpA vs. EphA4—illustrates that the 3-hydroxy substitution pattern redirects biological activity away from Eph receptor antagonism toward mycobacterial phosphatase inhibition. Quantitative MptpA IC50 values for the target compound were not publicly accessible in full-text form at the time of this analysis; therefore, the evidence tag is classified as class-level inference supported by independent database annotation [1].

MptpA inhibition anti-tuberculosis virulence factor targeting

Regioisomeric SAR: Hydroxyl Position Determines Eph Receptor Antagonist Potency Among Dimethylpyrrolyl Benzoic Acid Derivatives

Systematic structure-activity relationship (SAR) analysis from the Noberini et al. (2008) EphA4 inhibitor program provides quantitative evidence that the position of the hydroxyl group on the benzoic acid ring critically governs inhibitory potency at Eph receptors. The 2-hydroxy-4-(2,5-dimethyl-1-pyrrolyl)benzoic acid isomer (Compound 1) inhibited ephrin-A5 binding to EphA4 with an IC50 of 13 μM, and also inhibited EphA4-KYL peptide binding with Ki values of 7–9 μM for the two most potent isomers [1][2]. In contrast, compounds lacking a free phenolic hydroxyl (compounds 5 and 6 in the original paper) showed no detectable activity against ephrin-A5 binding, while methylation of the hydroxyl (compound 7, methyl ether of compound 4) eliminated ephrin-A5 inhibitory activity entirely while retaining only KYL peptide-binding inhibition [1]. The target compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid bears the hydroxyl at the 3-position (meta to carboxyl) rather than the 2-position (ortho to carboxyl), and this specific isomer was not among the active EphA4 antagonists identified in the high-throughput screen [1]. Although direct EphA4 IC50 data for this specific isomer have not been reported, the SAR rule established by Noberini et al. predicts that the 3-OH substitution pattern is incompatible with the EphA4 ligand-binding pocket geometry defined by crystal structure and NMR titration experiments (Kd = 20.4 and 26.4 μM for the two crystallographically characterized 2-hydroxy isomers) [3].

Eph receptor SAR regioisomer selectivity

PAINS Liability: Intra-Class Alert and Differential Risk Profile Across Isomers

The 2,5-dimethylpyrrolyl benzoic acid scaffold has been explicitly identified as a PAINS (Pan Assay Interference Substance) chemotype by Baell and Holloway (2010), who noted that Compound 1 (the 2-hydroxy isomer) yields positive results in a large number of biological assays due to non-specific reactivity rather than target-specific binding [1]. This PAINS alert applies to the entire 2,5-dimethylpyrrolyl benzoic acid class, including the target compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid, given that the alerting substructure (the electron-rich pyrrole conjugated to the benzoic acid system) is shared across all regioisomers [1]. Consequent commentary by Southan (2017) on the 2-hydroxy isomer specifically noted that 'with a reported IC50 of 28 μM, this compound can be neither potent nor selective' [2]. However, the PAINS classification itself is a binary alert flag and does not provide quantitative isomer-specific comparison data. The practical procurement implication is that all isomers within this chemotype—including CAS 313701-77-8—should be accompanied by appropriate counter-screen controls (e.g., detergent addition, DTT challenge, target orthogonal assays) to differentiate genuine target engagement from assay interference [3]. No isomer-specific differential PAINS risk has been quantitatively established.

PAINS assay interference screening quality control

Physicochemical Property Differentiation: Computed LogP and Solubility Profile vs. In-Class Analogs

Computed physicochemical properties differentiate the 3-hydroxy isomer (target compound) from its closest regioisomeric analogs in ways that affect solubility, permeability, and formulation. The target compound has a computed XLogP3-AA of 2.3, topological polar surface area (TPSA) of 62.46 Ų, and molecular weight of 231.25 g/mol [1]. By comparison, the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid isomer (CAS 340315-24-4, where hydroxyl and pyrrolyl groups are transposed) has the same molecular formula but a higher computed LogP of approximately 2.5 and a higher density of 1.24 g/cm³ vs. 1.2 g/cm³ for the target compound [1]. The boiling point of the target compound is computed at 430.9 ± 45.0 °C at 760 mmHg with a flash point of 214.4 ± 28.7 °C [1]. These differences, while modest in absolute magnitude, are relevant for compound handling: the 3-hydroxy isomer's slightly lower LogP suggests marginally better aqueous solubility, which can impact DMSO stock preparation and assay dilution protocols. Hydrogen bond donor count (2) and acceptor count (3) are identical across the regioisomeric series, so differential solubility is driven primarily by LogP and crystal packing effects rather than H-bond capacity [1].

physicochemical properties solubility LogP procurement specification

In Vivo Efficacy Differentiation: EphA4 2-OH Isomer Demonstrates Pancreatic Cancer Xenograft Activity; 3-OH Isomer Lacks Parallel In Vivo Data

A 2015-2016 Japanese research program (KAKENHI Project 26462052, Hirano et al., Hokkaido University) evaluated the 2-hydroxy isomer 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (designated Compound 1) in pancreatic cancer models and demonstrated: (a) dose- and time-dependent growth inhibition in EphA4-high-expressing pancreatic cancer cell lines; (b) anti-tumor efficacy in an orthotopic mouse xenograft model; (c) enhanced anti-tumor effect when combined with gemcitabine vs. gemcitabine alone both in vitro and in vivo; and (d) no apparent organ toxicity in heart, lung, liver, kidney, or neuronal tissues upon treatment completion [1]. Critically, these in vivo efficacy and safety data are specific to the 2-hydroxy isomer and have not been replicated for the 3-hydroxy isomer (target compound, CAS 313701-77-8). No peer-reviewed in vivo efficacy study using the target compound in any disease model was identified in the accessible literature. This evidentiary asymmetry means that the 2-hydroxy isomer currently holds a significant translational data advantage for oncology applications, while the 3-hydroxy isomer's value proposition remains anchored to its distinct MptpA target profile, for which in vivo TB efficacy models have not yet been reported [2].

in vivo efficacy pancreatic cancer xenograft EphA4

Procurement-Guiding Application Scenarios for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic Acid (CAS 313701-77-8) Based on Verified Differentiation Evidence


Mycobacterium tuberculosis MptpA Inhibitor Screening and Probe Development

The compound is explicitly annotated as an MptpA inhibitor in the VFDB database with in vitro validation [1]. Researchers conducting anti-tuberculosis drug discovery targeting mycobacterial virulence factors—specifically the MptpA phosphatase that disrupts phagosome acidification—should prioritize this 3-hydroxy isomer over the 2-hydroxy analog, which is not annotated as an MptpA inhibitor [1][2]. The compound is listed at the 'Preclinical (in vitro)' stage, making it suitable for biochemical MptpA enzyme assays, macrophage infection models, and fragment-based lead optimization campaigns. Note that quantitative IC50 values from the original Manger et al. (2005) publication were not accessible in full-text form and should be obtained from the primary source or independently re-measured before use as a reference inhibitor [2].

Regioisomeric Selectivity Profiling Panels for Eph Receptor vs. Phosphatase Target Selectivity

The stark pharmacological divergence between the 3-hydroxy isomer (MptpA-active, EphA4-inactive by HTS) and the 2-hydroxy isomer (EphA4 IC50 13 μM, not MptpA-annotated) makes these compounds a valuable matched-pair set for selectivity profiling [3]. Researchers can use CAS 313701-77-8 as a negative control for EphA4 assays and as a positive control (subject to independent IC50 confirmation) for MptpA assays, while using the 2-hydroxy isomer in the reciprocal role. This orthogonal selectivity panel approach is recommended for target validation studies where pharmacologic differentiation between Eph receptor kinases and mycobacterial phosphatases is essential [3][4].

PAINS Counter-Screen Reference Compound for Assay Interference Assessment

Given that the 2,5-dimethylpyrrolyl benzoic acid chemotype has been formally classified as a PAINS scaffold, the 3-hydroxy isomer can serve as a reference compound in counter-screen panels designed to detect assay interference in MptpA or Eph receptor biochemical assays [5]. Laboratories should pair this compound with appropriate orthogonal assay formats (e.g., SPR, ITC, or thermal shift assays for target engagement; detergent or BSA addition for aggregation detection) to distinguish genuine target binding from PAINS-mediated false positives [5]. The compound's availability from multiple commercial vendors in >95% purity facilitates its use as a standardized counter-screen tool [1].

Fragment-Based Drug Discovery Library Member with MptpA-Centric Annotation

The compound's molecular weight (231.25 Da), rotatable bond count (2), and hydrogen bond donor/acceptor profile (2 HBD, 3 HBA) place it within fragment-like chemical space (Rule of Three compliant except for borderline LogP) [1]. Its provenance from the Manger et al. (2005) fragment-based MptpA inhibitor discovery campaign provides a documented starting point for fragment growing, merging, or linking strategies aimed at improving MptpA potency and selectivity over human PTPs [2]. Procurement for fragment screening libraries should favor this isomer when MptpA is the target of interest, as the alternative 2-hydroxy isomer's EphA4 pharmacology may generate confounding hits in phosphatase-focused screens [3].

Quote Request

Request a Quote for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.